molecular formula C21H26N2O3 B7430459 Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate

Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate

Cat. No. B7430459
M. Wt: 354.4 g/mol
InChI Key: VNFDETBFMXJYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate, also known as DEACMP or Compound A, is a synthetic compound that has been the subject of extensive scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of N-aryl carbamates and has been shown to have promising applications in various fields such as cancer research, drug development, and neuroscience.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This leads to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis. Additionally, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to inhibit the activity of histone deacetylases, which play a key role in gene expression and regulation.
Biochemical and Physiological Effects:
Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to have several biochemical and physiological effects. In cancer cells, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis. In the brain, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-tumor activity against a variety of cancer cell lines, which makes it a promising lead compound for the development of new cancer drugs. Additionally, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the main limitations of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate. One area of research is the development of new drugs based on the structure of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate and its effects on gene expression and regulation. Finally, the potential use of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate involves a series of chemical reactions that are carried out in a laboratory setting. The method involves the reaction of 4-(diethylamino)aniline with methyl 3-bromo-4'-nitrobenzoate, followed by reduction and subsequent coupling with 4-aminobenzoyl chloride. The final product is obtained through esterification of the resulting acid with methanol.

Scientific Research Applications

Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been extensively studied for its potential use as a therapeutic agent in various fields such as cancer research, drug development, and neuroscience. In cancer research, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In drug development, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, Methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 3-[4-[[4-(diethylamino)phenyl]carbamoyl]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-23(5-2)19-13-11-18(12-14-19)22-21(25)17-9-6-16(7-10-17)8-15-20(24)26-3/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFDETBFMXJYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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